molecular formula C22H26N6O8 B14760680 Pomalidomide-CO-PEG3-C2-azide

Pomalidomide-CO-PEG3-C2-azide

Cat. No.: B14760680
M. Wt: 502.5 g/mol
InChI Key: XUSGKHHIGNHRCJ-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG3-C2-azide is a synthetic compound that serves as a building block for the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pomalidomide-CO-PEG3-C2-azide is synthesized through a series of chemical reactions involving the coupling of pomalidomide with a PEG3 linker and an azide group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-PEG3-C2-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

    SPAAC: No catalyst is required for SPAAC reactions, making it suitable for bioorthogonal applications.

Major Products Formed

The major products formed from these reactions are conjugates of this compound with various target molecules, enabling the formation of PROTACs for targeted protein degradation .

Scientific Research Applications

Pomalidomide-CO-PEG3-C2-azide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.

    Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.

    Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer by targeting and degrading disease-causing proteins.

    Industry: Utilized in the development of advanced drug discovery tools and technologies

Mechanism of Action

Pomalidomide-CO-PEG3-C2-azide exerts its effects through the formation of PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins. The PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target proteins. This mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to selective protein degradation .

Comparison with Similar Compounds

Similar Compounds

  • Pomalidomide-PEG1-azide
  • Pomalidomide-PEG2-azide
  • Pomalidomide-PEG4-azide
  • Pomalidomide-PEG5-azide

Uniqueness

Pomalidomide-CO-PEG3-C2-azide is unique due to its specific PEG3 linker length, which can influence the efficiency and selectivity of PROTAC-mediated protein degradation. The PEG3 linker provides an optimal balance between flexibility and rigidity, enhancing the formation of the ternary complex required for effective protein degradation .

Properties

Molecular Formula

C22H26N6O8

Molecular Weight

502.5 g/mol

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31)

InChI Key

XUSGKHHIGNHRCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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